4'-Amino-[1,1'-biphenyl]-4-sulfonyl fluoride
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Overview
Description
4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group at the 4’ position and a sulfonyl fluoride group at the 4 position of the biphenyl structure. It is a versatile compound with significant applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to produce 4-nitrobiphenyl.
Reduction: The nitro group in 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.
Sulfonylation: 4-aminobiphenyl undergoes sulfonylation with sulfonyl chloride to yield 4’-Amino-[1,1’-biphenyl]-4-sulfonyl chloride.
Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Products include various substituted biphenyl derivatives.
Oxidation: Products include nitro or hydroxyl derivatives.
Reduction: Products include amine derivatives.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group is known to form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Aminobiphenyl: Lacks the sulfonyl fluoride group, making it less reactive in certain chemical reactions.
4’-Amino-[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of a sulfonyl fluoride group, leading to different reactivity and applications.
4’-Amino-[1,1’-biphenyl]-4-sulfonyl chloride: Precursor to the sulfonyl fluoride derivative, used in similar applications but with different reactivity.
Uniqueness
4’-Amino-[1,1’-biphenyl]-4-sulfonyl fluoride is unique due to the presence of both an amino group and a sulfonyl fluoride group, which confer distinct reactivity and versatility. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C12H10FNO2S |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
4-(4-aminophenyl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C12H10FNO2S/c13-17(15,16)12-7-3-10(4-8-12)9-1-5-11(14)6-2-9/h1-8H,14H2 |
InChI Key |
QMKLLGIEJDQSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)F)N |
Origin of Product |
United States |
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